3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile
CAS No.: 1269151-23-6
Cat. No.: VC3381492
Molecular Formula: C10H9F3N2S
Molecular Weight: 246.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269151-23-6 |
|---|---|
| Molecular Formula | C10H9F3N2S |
| Molecular Weight | 246.25 g/mol |
| IUPAC Name | 3-[2-amino-4-(trifluoromethyl)phenyl]sulfanylpropanenitrile |
| Standard InChI | InChI=1S/C10H9F3N2S/c11-10(12,13)7-2-3-9(8(15)6-7)16-5-1-4-14/h2-3,6H,1,5,15H2 |
| Standard InChI Key | RJYPRUDPEALNKW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)SCCC#N |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)N)SCCC#N |
Introduction
Chemical Identity and Structural Characteristics
3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile possesses a unique molecular structure that combines several important functional groups. The molecule features a phenyl ring with an amino group at position 2 and a trifluoromethyl group at position 4, connected via a sulfur atom to a propanenitrile chain. This arrangement of functional groups contributes to the compound's distinctive properties and potential applications.
The compound's identity can be precisely defined through various chemical identifiers, as shown in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1269151-23-6 |
| Molecular Formula | C₁₀H₉F₃N₂S |
| Molecular Weight | 246.25 g/mol |
| IUPAC Name | 3-[2-amino-4-(trifluoromethyl)phenyl]sulfanylpropanenitrile |
| Standard InChI | InChI=1S/C10H9F3N2S/c11-10(12,13)7-2-3-9(8(15)6-7)16-5-1-4-14/h2-3,6H,1,5,15H2 |
| Standard InChIKey | RJYPRUDPEALNKW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)SCCC#N |
| PubChem Compound ID | 50989657 |
The structure contains several key functional groups that define its chemical behavior. The amino group (-NH₂) at position 2 of the phenyl ring typically acts as a nucleophile and hydrogen bond donor, while the trifluoromethyl group (-CF₃) at position 4 is electron-withdrawing and can enhance lipophilicity. The sulfanyl linkage connects this substituted phenyl ring to a propanenitrile chain, which terminates with a nitrile group (-C≡N).
Structural Features and Their Significance
The ortho relationship between the amino group and the sulfanyl linkage may facilitate intramolecular interactions, potentially affecting the molecule's conformation and reactivity. Furthermore, the nitrile terminus provides an additional point for potential chemical modifications or biological interactions .
Physical and Chemical Properties
The physical and chemical properties of 3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile are important considerations for its handling, storage, and application in research settings. Based on available data, the compound exists as a powder at standard conditions .
Physical State and Appearance
3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile is typically supplied as a powder with a standard purity of approximately 95% . The physical appearance is consistent with many similar aromatic compounds containing sulfur and nitrogen functionalities.
Chemical Reactivity Profile
While specific reactivity data for this exact compound is limited in the provided search results, its chemical behavior can be predicted based on its functional groups:
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The primary amino group (-NH₂) is likely to participate in typical amine reactions, including nucleophilic substitutions, condensations with carbonyl compounds, and acylations.
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The trifluoromethyl group (-CF₃) imparts specific electronic effects that modify the reactivity of the aromatic ring, typically reducing electron density and making the ring less susceptible to electrophilic aromatic substitution reactions.
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The sulfur linkage (thioether) can potentially undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
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The nitrile terminus (-C≡N) may be susceptible to hydrolysis to form carboxylic acids or reduction to form primary amines under suitable conditions.
Related Compounds and Comparative Analysis
Several structurally related compounds appear in the search results, providing context for understanding 3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile's place within its chemical family.
Structural Analogues
Table 2 presents a comparison of 3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile with related compounds containing similar structural elements:
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile | 1269151-23-6 | C₁₀H₉F₃N₂S | Reference compound |
| 2-Amino-4-(trifluoromethyl)benzoic acid | 402-13-1 | C₈H₆F₃NO₂ | Contains carboxylic acid instead of sulfanylpropanenitrile |
| 2-Amino-4-(trifluoromethyl)benzenesulfonamide | 657-70-5 | C₇H₇F₃N₂O₂S | Contains sulfonamide instead of sulfanylpropanenitrile |
| 4-Amino-2-(trifluoromethyl)benzaldehyde | 876322-73-5 | C₈H₆F₃NO | Contains aldehyde, different position of amino group |
| 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazine-2,6-dione | N/A | C₁₁H₁₀F₃N₃O₂ | Contains piperazine-2,6-dione instead of sulfanylpropanenitrile |
These related compounds share the amino-trifluoromethylphenyl core structure but differ in their substituents or in the position of functional groups . Such structural analogues may exhibit similar physical properties or synthetic pathways, potentially informing research involving 3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile.
Functional Comparison with ATPR
The search results include information about 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR), which shares the amino-trifluoromethylphenyl structural element with our target compound. ATPR has been studied for its effects on breast cancer cells, demonstrating inhibition of proliferation through upregulation of CRABP2 and inhibition of invasion and migration through downregulation of FABP5 .
While direct extrapolation of these properties to 3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile would be premature, the biological activity of ATPR suggests potential research directions for investigating the biological effects of compounds containing similar structural elements.
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